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Compound of Interest

2-Amino-2-(4-fluoro-phenyl)-
Compound Name:
propionic acid

Cat. No.: B3423653

In the landscape of modern drug discovery and peptide engineering, the strategic modification
of amino acid scaffolds is a cornerstone of innovation. 2-Amino-2-(4-fluorophenyl)-propionic
acid, also known as 4-fluoro-a-methylphenylalanine, represents a compelling example of such
a modification. This non-proteinogenic amino acid incorporates two key structural features that
distinguish it from its natural counterpart, phenylalanine: a fluorine atom on the phenyl ring and
a methyl group at the a-carbon.

The introduction of fluorine can profoundly alter a molecule's properties, often enhancing
metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through
favorable electrostatic interactions, and modulating lipophilicity[1]. The a-methyl group provides
steric bulk that can enforce specific peptide conformations and protect against enzymatic
degradation by peptidases.

Understanding the fundamental physicochemical properties of this molecule is therefore not
merely an academic exercise; it is a critical prerequisite for its effective application. These
properties—specifically ionization constant (pKa), lipophilicity (logP), and solubility—govern the
molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and
excretion (ADME) profile. This guide provides a comprehensive overview of these core
properties, grounded in authoritative experimental methodologies, to empower researchers in
drug development and chemical biology. While experimentally determined data for this specific
molecule is scarce in public literature, this guide focuses on the gold-standard protocols for
their determination, providing a robust framework for laboratory investigation.
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Part 1: Molecular Identity and Core Properties

Precise identification is the foundation of any chemical analysis. The structural features of 2-
Amino-2-(4-fluorophenyl)-propionic acid are distinct from its more commonly studied isomer, 4-
fluorophenylalanine.

Identifier Information Source

2-Amino-2-(4-

fluorophenyl)propanoic acid

IUPAC Name

4-Fluoro-o-
Synonyms methylphenylalanine, a- [2]
Methyl-4-fluorophenylalanine

Not readily available for
CAS Number racemic mixture. D- [2]
enantiomer: 14606002

Molecular Formula C10H12FNO2 [2]

Molecular Weight 197.21 g/mol [3114]

Chemical Structure

[2]

The presence of a chiral center at the a-carbon means the molecule exists as two enantiomers
(D and L). The properties described herein are generally applicable to the racemic mixture,
though specific biological activities are often enantiomer-dependent.

Part 2: lonization Behavior (pKa) - The Key to pH-
Dependent Identity
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Expert Insight: For an amino acid, pKa is arguably its most critical physicochemical parameter.
It defines the molecule's charge state across a range of pH values, directly influencing its
solubility, membrane permeability, and ability to interact with biological targets. As a zwitterionic
compound, 2-Amino-2-(4-fluorophenyl)-propionic acid possesses two ionizable groups: the
carboxylic acid (-COOH) and the amino group (-NHz). Consequently, it will have two distinct
pKa values.

While specific experimental values for this compound are not published, we can infer expected
ranges from its parent structures. The non-fluorinated analogue, a-methylphenylalanine, has
predicted pKa values of ~2.5 (acidic) and ~9.7 (basic)[5]. The electron-withdrawing effect of the
fluorine atom on the phenyl ring is expected to have a minor acidifying effect.

Protocol for pKa Determination by Potentiometric
Titration

This method remains the gold standard for its accuracy and reliability. It involves monitoring pH
changes as a titrant of known concentration is incrementally added to a solution of the analyte.

Methodology:

» System Calibration: Calibrate the potentiometer using at least three standard aqueous
buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements|6].

e Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in deionized
water or a suitable buffer[6]. To maintain constant ionic strength throughout the titration, add
a background electrolyte like 0.15 M potassium chloride (KCI)[6].

 Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized
solution of 0.1 M hydrochloric acid (HCI) to ensure both functional groups are fully
protonated[6].

« Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.
Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments
of a standardized 0.1 M sodium hydroxide (NaOH) solution[6].

o Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to
stabilize (e.g., drift < 0.01 pH units/minute)[6]. Continue the titration until the pH reaches
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~12-12.5 to ensure complete deprotonation of both groups.

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a
titration curve. The pKa values correspond to the pH at the half-equivalence points. The first
half-equivalence point reveals the pKa of the carboxylic acid group (pKazi), and the second
reveals the pKa of the amino group (pKaz)[7][8]. The equivalence points are identified as the
points of maximum slope on the curve (inflection points).
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Caption: Workflow for pKa determination by potentiometric titration.
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Part 3: Lipophilicity Assessment (logP/logD)

Expert Insight: Lipophilicity, the measure of a compound's affinity for a lipid-like environment
Versus an aqueous one, is a critical determinant of its ADME properties. The partition
coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-
octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually
expressed in its logarithmic form, logP. For ionizable compounds like amino acids, the
distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized
species at a given pH.

The OECD Guideline 107 "Shake-Flask Method" is the universally recognized standard for
experimental logP determination for compounds with expected logP values between -2 and 4.

[9].

Protocol for logP Determination via Shake-Flask Method
(OECD 107)

This method directly measures the partitioning of the solute between two immiscible phases.
Methodology:

o Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by
mixing the two solvents, shaking vigorously, and allowing them to separate for at least 24
hours.

o Sample Dosing: Accurately weigh the compound and dissolve it in the phase in which it is
more soluble. The concentration should be low enough to avoid self-association but high
enough for accurate quantification.

» Partitioning: Combine the two phases in a suitable vessel (e.g., a centrifuge tube) at a
defined volume ratio. The choice of ratio depends on the estimated logP to ensure
quantifiable amounts remain in both phases.

o Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is
reached. This can be achieved by gentle shaking or stirring[10]. Vigorous shaking should be
avoided as it can promote the formation of emulsions that are difficult to break[10].
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» Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective
method to ensure complete separation[9].

» Quantification: Determine the concentration of the compound in each phase using a
validated analytical method, such as HPLC-UV or LC-MS.

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value. Perform the determination in triplicate[9].
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Caption: OECD 107 Shake-Flask method workflow for logP determination.
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Part 4: Aqueous Solubility Profile

Expert Insight: Aqueous solubility is a fundamental property that affects a drug candidate's
entire development lifecycle, from in vitro assay performance to final formulation and oral
bioavailability. Low solubility is a primary cause of failure for many promising compounds.
Thermodynamic solubility, which measures the concentration of a compound in a saturated
solution at equilibrium with its solid phase, is the most relevant and definitive measure for drug
development.[11][12].

Protocol for Thermodynamic Solubility Determination

This assay measures the true equilibrium solubility of the solid compound.
Methodology:

System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline,
PBS, at pH 7.4 to mimic physiological conditions)[13].

Sample Addition: Add an excess amount of the solid compound to a vial to ensure that
undissolved solid remains at the end of the experiment[11].

Equilibration: Add a precise volume of the buffer to the vial. Seal the vial and incubate on a
shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period
(typically 24 hours or more) to allow the system to reach equilibrium[2][11].

Sample Processing: After incubation, visually confirm the presence of undissolved solid.
Separate the solid from the supernatant by centrifugation followed by filtration through a low-
binding filter (e.g., 0.22 ym PVDF) to remove any remaining particulates.

Quantification: Accurately dilute the filtered supernatant and determine the compound's
concentration using a validated analytical method (e.g., LC-MS or HPLC-UV) against a
calibration curve prepared from a stock solution of known concentration (e.g., in DMSO)[13].

Reporting: Report the solubility in units of pg/mL or uM[13]. The experiment should be
performed in at least duplicate.
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Caption: Workflow for determining thermodynamic aqueous solubility.

Summary and Future Directions

The rational design of novel therapeutics and research tools hinges on a precise understanding
of their physicochemical properties. 2-Amino-2-(4-fluorophenyl)-propionic acid is a compound
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of significant interest due to its unique structural motifs. While direct experimental data is not
widely available, the authoritative protocols detailed in this guide provide a clear path for its
comprehensive characterization.

o Recommended Expected Value
Property Significance _
Method (Estimate)
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pKai (Carboxyl) ) o ~2-3
charge at high pH Titration
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oaP Measures intrinsic OECD 107 Shake- more lipophilic than a-
o
d lipophilicity Flask methylphenylalanine
due to fluorine)
Solubilt Impacts bioavailability =~ Thermodynamic pH-dependent; lowest
olubili
Y and formulation Shake-Flask near isoelectric point

The experimental determination of these values is a crucial next step for any research program
intending to utilize this compound. Such data will enable more accurate predictions of its in vivo
behavior and facilitate its successful incorporation into next-generation peptides and small
molecule drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

